PROTAC BRD4 Degrader-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H65F2N9O9S2 |

|---|---|

Molecular Weight |

1098.3 g/mol |

IUPAC Name |

8-(3,5-difluoro-2-pyridinyl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

InChI |

InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1 |

InChI Key |

NIIZCTGOGSKWQJ-GADVMVDOSA-N |

Isomeric SMILES |

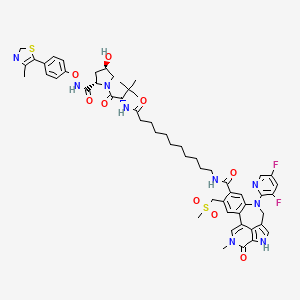

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PROTAC BRD4 Degrader ARV-771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the PROTAC BRD4 degrader ARV-771, a significant tool in the field of targeted protein degradation.

Core Concepts: Introduction to PROTACs and BRD4

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of two active domains connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. Their dysregulation is implicated in various cancers, making them a prime target for therapeutic intervention. ARV-771 is a potent and specific degrader of BET proteins, including BRD2, BRD3, and BRD4.[1]

Chemical Structure and Properties of ARV-771

ARV-771 is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a BET-binding moiety.

Chemical Structure:

-

Molecular Formula: C₄₉H₆₀ClN₉O₇S₂

-

Molecular Weight: 986.6 g/mol

-

CAS Number: 1949837-12-0

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771, demonstrating its high affinity and potent degradation capabilities.

Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains [2][3][4]

| Target | Kd (nM) |

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

Table 2: In Vitro Degradation and Inhibitory Activity of ARV-771 [4]

| Parameter | Cell Line | Value (nM) |

| DC₅₀ (BRD2/3/4) | 22Rv1 | < 5 |

| IC₅₀ (c-MYC) | 22Rv1 | < 1 |

Visualizing the Mechanism and Workflow

Signaling Pathway: Mechanism of Action of ARV-771

Caption: Mechanism of ARV-771-mediated BRD4 degradation.

Experimental Workflow: Synthesis and Evaluation of ARV-771

Caption: General workflow for the synthesis and evaluation of ARV-771.

Experimental Protocols

Chemical Synthesis of ARV-771

The synthesis of ARV-771 involves a multi-step process. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Raina et al. (2016) in Proceedings of the National Academy of Sciences.[5] The general procedure involves the synthesis of the BET-binding moiety, the VHL ligand, and a suitable linker, followed by their coupling and subsequent purification.

Western Blotting for BRD4 Degradation

-

Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by incubation with a secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection reagent.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ARV-771 for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

c-MYC ELISA

-

Cell Treatment and Lysis: Treat cells with ARV-771 as described for the Western blot protocol and prepare cell lysates.

-

ELISA Procedure: Perform the ELISA using a commercially available c-MYC ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Determine the concentration of c-MYC in the samples based on the standard curve and calculate the IC₅₀ for c-MYC downregulation.

Conclusion

ARV-771 is a well-characterized and potent PROTAC degrader of BRD4 and other BET family proteins. Its ability to induce robust and sustained degradation of these key epigenetic regulators has established it as a valuable tool for both basic research and as a lead compound in the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation.

References

- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ternary Complex: Linchpin of PROTAC-mediated BRD4 Degradation

An In-depth Technical Guide on the Activity of VHL-recruiting BRD4 PROTACs

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of targeted protein degradation is paramount. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, and their efficacy is fundamentally governed by the formation of a key intermediate: the ternary complex. This guide will delve into the critical role of the ternary complex in the activity of PROTACs targeting the bromodomain and extraterminal domain (BET) protein BRD4, with a focus on degraders that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The Central Role of the Ternary Complex

PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This induced proximity within the ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] The polyubiquitinated target protein is then recognized and degraded by the proteasome.[5] The formation and stability of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[5][6]

Key factors influencing the ternary complex and subsequent degradation include:

-

Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase are important starting points.

-

Cooperativity: This is a measure of how the binding of one protein partner to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is often associated with more stable and effective ternary complexes.[7][8]

-

Kinetics of Complex Formation and Dissociation: The rates at which the ternary complex forms and breaks apart can significantly impact the overall rate of target degradation. Longer half-lives of the ternary complex are often correlated with more efficient degradation.[7][9]

-

Structural Compatibility: The linker connecting the two binding moieties of the PROTAC plays a crucial role in allowing for a productive conformation of the ternary complex, enabling efficient ubiquitination.

Quantitative Analysis of Ternary Complex Formation and BRD4 Degradation

The following tables summarize key quantitative data for the model VHL-based BRD4 PROTACs, MZ1 and ARV-771, derived from various biophysical and cellular assays.

Table 1: Binary and Ternary Complex Binding Affinities (Kd) and Cooperativity (α)

| PROTAC | Target/Ligase | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Assay | Reference |

| MZ1 | BRD4(BD2) | 15 | - | - | ITC | [10] |

| VCB Complex | 66 | - | - | ITC | [10] | |

| VCB Complex | ~70 | - | - | SPR | [11] | |

| VCB:MZ1:BRD4(BD2) | - | 3.7 | 17.8 | ITC | [10] | |

| ARV-771 | BRD2(1) | 34 | - | - | Not Specified | [12] |

| BRD2(2) | 4.7 | - | - | Not Specified | [12] | |

| BRD3(1) | 8.3 | - | - | Not Specified | [12] | |

| BRD3(2) | 7.6 | - | - | Not Specified | [12] | |

| BRD4(1) | 9.6 | - | - | Not Specified | [12] | |

| BRD4(2) | 7.6 | - | - | Not Specified | [12] |

VCB Complex: VHL-ElonginC-ElonginB Cooperativity (α) is calculated as (Binary Kd of PROTAC for E3 ligase) / (Ternary Kd of E3 ligase for the PROTAC:Target complex)

Table 2: Ternary Complex Dissociation Half-life (t1/2)

| PROTAC | Ternary Complex | Half-life (t1/2) in seconds | Assay | Reference |

| MZ1 | VHL:MZ1:BRD4(BD2) | 130 | SPR | [7][9] |

| VHL:MZ1:BRD2(BD2) | 67 | SPR | [7][9] | |

| VHL:MZ1:BRD3(BD2) | 6 | SPR | [7][9] |

Table 3: Cellular BRD4 Degradation Potency (DC50)

| PROTAC | Cell Line | DC50 (nM) | Time Point | Reference |

| MZ1 | Various | 2-20 | Not Specified | [10] |

| ARV-771 | 22Rv1 | < 5 | Not Specified | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are summaries of common experimental protocols used to characterize the formation of the ternary complex and subsequent protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time kinetics of binary and ternary complex formation.[13][14]

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for the formation of the POI-PROTAC-E3 ligase complex.

General Protocol:

-

Immobilization: One of the protein partners, typically the E3 ligase (e.g., VCB complex), is immobilized on the surface of an SPR sensor chip.[11][13]

-

Binary Interaction Analysis: To determine the binding of the PROTAC to the immobilized E3 ligase, solutions of the PROTAC at various concentrations are flowed over the sensor surface, and the binding response is measured.

-

Ternary Complex Analysis: To measure the formation of the ternary complex, a constant concentration of the PROTAC is pre-incubated with varying concentrations of the target protein (e.g., BRD4). This mixture is then flowed over the E3 ligase-immobilized surface.[11] The binding response reflects the formation of the ternary complex.

-

Data Analysis: The sensorgram data is fitted to appropriate kinetic models to determine the kon, koff, and KD values for both binary and ternary interactions. The half-life (t1/2) of the ternary complex can be calculated from the dissociation rate (t1/2 = ln(2)/koff).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.

General Protocol:

-

Sample Preparation: Purified proteins (E3 ligase and target protein) and the PROTAC are prepared in a matched buffer.

-

Binary Titration: The PROTAC solution is placed in the ITC syringe and titrated into the sample cell containing either the E3 ligase or the target protein. The heat changes upon each injection are measured.

-

Ternary Titration: To measure the binding of the E3 ligase to the pre-formed PROTAC-target complex, the E3 ligase is titrated into a solution containing the PROTAC and the target protein.[7][8]

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters. Cooperativity (α) is calculated from the binary and ternary binding affinities.

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay allows for the real-time monitoring of protein-protein interactions within living cells.[16][17][18]

Objective: To quantify the formation of the ternary complex in a cellular environment.

General Protocol:

-

Cell Line Engineering: A cell line is engineered to express one of the protein partners (e.g., BRD4) fused to a NanoLuc® luciferase donor and the other partner (e.g., VHL) fused to a HaloTag® acceptor.[17][18]

-

Cell Plating and Labeling: The engineered cells are plated in a multi-well plate. The HaloTag®-fused protein is labeled with a fluorescent ligand.

-

PROTAC Treatment: Cells are treated with varying concentrations of the PROTAC.

-

Signal Detection: A substrate for the NanoLuc® luciferase is added. If the PROTAC brings the donor and acceptor proteins into close proximity (i.e., forms the ternary complex), energy transfer occurs from the luciferase to the fluorescent acceptor, generating a BRET signal.[19]

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Cellular BRD4 Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[20]

Objective: To determine the concentration- and time-dependent degradation of the target protein.

General Protocol:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with a range of concentrations of the PROTAC for various time points.

-

Cell Lysis: The cells are harvested and lysed to extract the total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for the target protein (e.g., BRD4) and a loading control protein (e.g., α-Tubulin or GAPDH). A secondary antibody conjugated to a detection enzyme is then used.

-

Signal Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated. The DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) can then be determined.

Visualizing the PROTAC Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC-mediated degradation and the workflows of the described experimental techniques.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. PROTAC BRD4 Degrader-3 - Immunomart [immunomart.com]

- 4. PROTAC | DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pardon Our Interruption [opnme.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. o2hdiscovery.co [o2hdiscovery.co]

- 15. tandfonline.com [tandfonline.com]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 19. selvita.com [selvita.com]

- 20. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Downstream Effects of BRD4 Degradation by PROTACs on the c-Myc Oncogene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed significant challenges for direct inhibition. An effective alternative strategy involves targeting upstream regulators of MYC transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the expression of key oncogenes, including MYC. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific proteins. This technical guide provides an in-depth analysis of the downstream effects of BRD4-targeting PROTACs, exemplified by a representative molecule termed "PROTAC BRD4 Degrader-3," with a specific focus on the subsequent suppression of c-Myc.

The PROTAC-Mediated BRD4 Degradation Pathway

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins.[1][2][3] A BRD4-targeting PROTAC consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[1][2]

The mechanism proceeds as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to BRD4 and an E3 ligase, forming a ternary BRD4-PROTAC-E3 ligase complex.[2]

-

Ubiquitination : This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.

-

Proteasomal Degradation : The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[4]

-

Catalytic Cycle : After degradation of the target protein, the PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.[2]

Downstream Effects on c-Myc Expression

BRD4 acts as a critical transcriptional co-activator by binding to acetylated histones at super-enhancers and promoters of target genes, including MYC.[5] It recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[6] By degrading BRD4, PROTACs effectively dismantle this transcriptional machinery, leading to a potent and sustained suppression of MYC expression at both the mRNA and protein levels.[7][8]

Quantitative Analysis of BRD4 Degradation and c-Myc Suppression

Numerous studies have quantified the potent effects of various BRD4-degrading PROTACs across different cancer cell lines. The data consistently demonstrate that PROTACs induce robust BRD4 degradation, which correlates with a profound decrease in c-Myc protein levels.[7] PROTACs like ARV-771 and dBET1 have shown superior potency in suppressing c-Myc compared to traditional BET inhibitors such as JQ1.[9][10]

| PROTAC Name | E3 Ligase Recruited | Cell Line | BRD4 DC₅₀ (Degradation) | c-Myc IC₅₀ (Suppression) | Reference |

| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | < 1 nM | [9][11] |

| ARV-771 | VHL | VCaP (Prostate Cancer) | < 5 nM | Not explicitly stated | [11] |

| ARV-771 | VHL | LnCaP95 (Prostate Cancer) | < 5 nM | Not explicitly stated | [11] |

| ARV-825 | CRBN | MM1.S (Multiple Myeloma) | ~5 nM (at 4h) | ~5 nM (at 4h) | [12] |

| dBET1 | CRBN | LS174t (Colorectal Cancer) | Dose-dependent degradation | Correlates with BRD4 degradation | [7][13] |

| MZ1 | VHL | LS174t (Colorectal Cancer) | Dose-dependent degradation | Correlates with BRD4 degradation | [7][13] |

| MZ1 | VHL | NB4 (AML) | Dose-dependent degradation | Significant decrease | [3][8] |

Table 1: Quantitative effects of representative BRD4 PROTACs on BRD4 and c-Myc levels in various cancer cell lines. DC₅₀ represents the concentration for 50% maximal degradation, and IC₅₀ represents the concentration for 50% inhibition of protein levels.

Cellular Consequences of c-Myc Downregulation

The depletion of c-Myc protein triggers a cascade of downstream cellular events, culminating in potent anti-tumor activity. As a master regulator of cell proliferation, metabolism, and survival, the loss of c-Myc function leads to several key outcomes:[8][14]

-

Cell Cycle Arrest : c-Myc is essential for the G1-S phase transition. Its suppression leads to the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs), resulting in G1 cell cycle arrest.[15][16]

-

Induction of Apoptosis : The loss of the pro-survival signals provided by c-Myc can trigger programmed cell death. A common indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which has been observed following treatment with BRD4 PROTACs.[1][9][17]

-

Tumor Regression : In preclinical xenograft models of various cancers, including castration-resistant prostate cancer and neuroblastoma, the administration of BRD4 degraders like ARV-771 and ARV-825 has led to significant tumor regression.[9][11][17]

Key Experimental Protocols

This section provides standardized methodologies for assessing the downstream effects of a BRD4 degrader.

Cell Culture and Treatment

-

Cell Lines : Culture relevant cancer cell lines (e.g., 22Rv1, HeLa, NB4, MOLM-13) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment : Seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to adhere overnight. Treat cells with the this compound at various concentrations (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control for specified time points (e.g., 4, 8, 16, 24 hours).

Western Blotting for Protein Level Analysis

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation : Incubate the membrane with primary antibodies against BRD4, c-Myc, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

-

RNA Extraction : Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction : Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis : Calculate the relative mRNA expression using the ΔΔCt method.

Conclusion and Future Directions

PROTAC-mediated degradation of BRD4 is a highly effective strategy for targeting the c-Myc oncogene. By hijacking the ubiquitin-proteasome system, BRD4 degraders achieve rapid, profound, and sustained depletion of the BRD4 protein, leading to potent transcriptional repression of MYC. This downregulation of c-Myc subsequently induces cell cycle arrest and apoptosis, translating to significant anti-tumor efficacy in preclinical models. The catalytic nature and superior potency of PROTACs compared to traditional inhibitors mark them as a promising therapeutic modality for c-Myc-driven malignancies. Future research will likely focus on optimizing the pharmacokinetic properties of these degraders, exploring mechanisms of resistance, and advancing the most promising candidates into clinical trials.

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into VHL-based PROTAC BRD4 Degrader-3 for Targeted Cancer Therapy

An In-depth Guide for Researchers and Drug Development Professionals

Introduction:

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, orchestrating the degradation of specific proteins rather than merely inhibiting their function. This technical guide focuses on PROTAC BRD4 Degrader-3 (also known as compound 1004.1), a molecule designed to selectively eliminate Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, which are pivotal in oncogene transcription. Due to the limited publicly available data specifically for "this compound," this guide will utilize the extensively characterized and structurally similar VHL-based BRD4 PROTAC, ARV-771, as a representative model to illustrate the core principles, experimental validation, and therapeutic potential of this class of molecules. ARV-771, like this compound, is a heterobifunctional molecule that engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4.

Core Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It forms a ternary complex between the BRD4 protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to a profound and sustained downstream effect.

Quantitative Data Summary (Based on ARV-771)

The following tables summarize key quantitative data for ARV-771, providing insights into its potency and efficacy.

Table 1: Binding Affinity (Kd) of ARV-771 to BET Bromodomains

| Target Bromodomain | Binding Affinity (Kd) in nM |

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

Data from MedChemExpress, Selleck Chemicals.[1][2]

Table 2: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Cancer Type | DC50 (BRD2/3/4 Degradation) | IC50 (c-MYC Depletion) | IC50 (Anti-proliferative) |

| 22Rv1 | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |

| VCaP | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |

| LnCaP95 | Castration-Resistant Prostate Cancer | < 5 nM | < 1 nM | ~1-10 nM |

| HepG2 | Hepatocellular Carcinoma | ~100 nM | Not Reported | ~250 nM (24h) |

| Hep3B | Hepatocellular Carcinoma | ~100 nM | Not Reported | ~250 nM (24h) |

Data from Raina et al., 2016 and Liu et al., 2022.[1][3][4][5][6]

Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model

| Treatment Group | Dose and Schedule | Outcome |

| ARV-771 | 10 mg/kg, daily subcutaneous injection for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue.[1][7] |

| ARV-771 | 30 mg/kg, daily subcutaneous injection | Tumor regression.[7] |

Data from Raina et al., 2016.[4][7]

Key Signaling Pathways Affected

The degradation of BRD4 by PROTACs like ARV-771 has profound effects on downstream signaling pathways critical for cancer cell survival and proliferation. A primary target is the c-MYC oncogene, a master regulator of cell growth, which is transcriptionally regulated by BRD4. By degrading BRD4, these PROTACs effectively shut down c-MYC expression. Additionally, in castration-resistant prostate cancer (CRPC), ARV-771 has been shown to suppress both full-length androgen receptor (AR) and AR splice variants (like AR-V7), key drivers of the disease.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC efficacy. Below are representative protocols based on studies of ARV-771.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in BRD4 protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Viability Assay

Objective: To determine the effect of the PROTAC on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 values using non-linear regression analysis in software like GraphPad Prism.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.

Methodology:

-

Animal Model: Implant human cancer cells (e.g., 22Rv1) subcutaneously into the flank of immunodeficient mice (e.g., Nu/Nu).

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PROTAC (e.g., ARV-771 at 10 or 30 mg/kg) or vehicle control via a clinically relevant route (e.g., subcutaneous injection) on a predetermined schedule (e.g., daily).

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor and plasma samples to assess target protein degradation (via Western blot or ELISA) and drug concentration.

-

Efficacy Evaluation: Analyze the tumor growth inhibition (TGI) or regression in the treated groups compared to the control group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ubiquitin-Proteasome Pathway: A Linchpin in PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that block the function of a target protein, PROTACs act as molecular matchmakers, harnessing the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. At the heart of this revolutionary technology lies the Ubiquitin-Proteasome System (UPS), a sophisticated and tightly regulated pathway responsible for maintaining protein homeostasis. This in-depth technical guide elucidates the critical role of the ubiquitin-proteasome pathway in the mechanism of action of PROTACs, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of a vast array of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and DNA repair.[2][3] The system operates through a cascade of enzymatic reactions that ultimately tag a substrate protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[4][]

The key players in the ubiquitination cascade are:

-

Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.[6]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[6]

-

E3 Ubiquitin Ligase: The substrate recognition component of the system. It specifically binds to both the target protein and the E2-ubiquitin complex, facilitating the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[][6] The human genome encodes over 600 E3 ligases, providing a vast repertoire for substrate specificity.[]

-

26S Proteasome: A large, ATP-dependent proteolytic complex that recognizes and degrades polyubiquitinated proteins into small peptides.[4][7]

The sequential action of these enzymes results in the covalent attachment of a chain of ubiquitin molecules to the target protein, a process known as polyubiquitination. This polyubiquitin chain serves as a degradation signal, recognized by the 26S proteasome, which then proteolytically dismantles the tagged protein.[4]

References

- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Target Degradation [worldwide.promega.com]

The Rise of VHL-Based PROTACs: A Technical Guide to Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Development of von Hippel-Lindau (VHL)-Based Proteolysis Targeting Chimeras (PROTACs).

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology that leads to the degradation of disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. Among the various E3 ligases hijacked for this purpose, the von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC development due to its well-defined substrate recognition and broad tissue expression. This technical guide provides a comprehensive overview of the discovery, mechanism, and development of VHL-based PROTACs, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in this rapidly evolving field.

The VHL E3 Ligase and the Ubiquitin-Proteasome System

The UPS is a crucial cellular machinery responsible for the degradation of most intracellular proteins, playing a vital role in maintaining protein homeostasis. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and catalyzes the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also includes Cullin-2, Elongin B, Elongin C, and Rbx1.[1][2] Under normoxic conditions, VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues.[3] This interaction leads to the ubiquitination and subsequent degradation of HIF-1α, preventing the activation of hypoxic response genes.[3] The discovery of small molecules that could mimic the hydroxylated HIF-1α peptide and bind to VHL with high affinity was a pivotal moment, paving the way for the development of VHL-based PROTACs.[1][4]

Mechanism of Action of VHL-Based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule. This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.

Key VHL Ligands and PROTACs: Quantitative Data

The development of potent and specific VHL ligands has been crucial for the success of VHL-based PROTACs. Structure-guided design has led to the optimization of initial micromolar binders to nanomolar ligands.[3] Below are tables summarizing the binding affinities of key VHL ligands and the degradation efficacy of prominent VHL-based PROTACs.

Table 1: Binding Affinities of Key VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Fluorescence Polarization (FP) | [3] |

| VH101 | 44 nM | Fluorescence Polarization (FP) | [3] |

| VH298 | Nanomolar range | Not specified | [5] |

Table 2: In Vitro Efficacy of Prominent VHL-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) to Target | Reference |

| MZ1 | BRD4 | H661 | 8 nM | >90% | 13-60 nM (to bromodomains) | [6] |

| H838 | 23 nM | >90% | [6] | |||

| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | <5 nM | >90% | 4.7-9.6 nM (to bromodomains) | [1][7] |

| DT2216 | BCL-XL | MOLT-4 | 52 nM (EC50) | Not specified | Not specified | [5] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their binding, ubiquitination, and degradation capabilities.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this complex.

a) Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules. It provides real-time kinetics (kon, koff) and affinity (Kd) of interactions.

-

Protocol Outline:

-

Immobilize the VHL-ElonginB-ElonginC (VCB) complex on a sensor chip.

-

Inject the PROTAC at various concentrations to measure its binary interaction with VCB.

-

In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized VCB.

-

The difference in binding response between the binary and ternary interactions indicates the formation of the ternary complex. Cooperativity can be calculated from these measurements.

-

b) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

-

Protocol Outline:

-

Place the VCB complex in the sample cell of the calorimeter.

-

Fill the titration syringe with the PROTAC solution.

-

Perform a series of injections of the PROTAC into the VCB solution and measure the heat changes.

-

To measure ternary complex formation, place a pre-formed binary complex of VCB and PROTAC in the cell and titrate with the target protein.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the VHL E3 ligase complex.

-

Principle: A reconstituted in vitro system containing E1, E2, VCB complex, ubiquitin, ATP, the target protein, and the PROTAC is used. The ubiquitination of the target protein is then detected by Western blotting.

-

Protocol Outline:

-

Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VCB complex, and FLAG-tagged ubiquitin in an assay buffer containing ATP.

-

Add the purified target protein and the PROTAC at various concentrations.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein to visualize the ladder of polyubiquitinated species.

-

Cellular Protein Degradation Assays

These assays quantify the extent of target protein degradation in a cellular context.

a) Western Blotting

-

Principle: This is a standard method to measure the relative abundance of a specific protein in a cell lysate.

-

Protocol Outline:

-

Plate cells and treat with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

b) HiBiT Lytic Detection Assay

-

Principle: This is a sensitive and quantitative bioluminescent assay. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

-

Protocol Outline:

-

Use a cell line endogenously expressing the HiBiT-tagged target protein.

-

Plate the cells and treat with the PROTAC at various concentrations and time points.

-

Add a lytic reagent containing LgBiT and the luciferase substrate.

-

Measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.

-

Experimental and Developmental Workflow

The development of a VHL-based PROTAC follows a structured workflow, from initial design to in vivo validation.

Clinical Landscape and Future Perspectives

The field of VHL-based PROTACs is rapidly advancing, with several candidates entering clinical trials for various indications, particularly in oncology. For instance, DT2216, a BCL-XL degrader, and KT-333, a STAT3 degrader, are VHL-based PROTACs currently under clinical investigation.[3]

Challenges remain, including optimizing the physicochemical properties of these relatively large molecules to ensure good oral bioavailability and cell permeability. The potential for off-target effects and the development of resistance are also areas of active research.

Future directions in the field include the development of tissue-selective PROTACs to minimize systemic toxicity, the discovery of novel E3 ligase ligands to expand the scope of targeted protein degradation, and the application of PROTACs to a wider range of diseases beyond cancer, such as neurodegenerative and inflammatory disorders. The continued innovation in linker technology and a deeper understanding of the structural biology of ternary complexes will undoubtedly fuel the development of the next generation of highly potent and selective VHL-based PROTACs.

Conclusion

VHL-based PROTACs represent a powerful and versatile platform for targeted protein degradation. Their catalytic mechanism of action and the ability to target proteins previously considered "undruggable" have opened up new avenues for therapeutic intervention. A thorough understanding of the underlying biology, coupled with a robust toolkit of biochemical and cellular assays, is essential for the successful discovery and development of these novel therapeutics. This technical guide provides a solid foundation for researchers to navigate the complexities of VHL-based PROTAC development and contribute to the advancement of this exciting field.

References

- 1. In vitro ubiquitination assay [bio-protocol.org]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 5. promega.com [promega.com]

- 6. lifesensors.com [lifesensors.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Underpinnings of Selectivity: A Deep Dive into PROTAC BRD4 Degrader-3

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selective degradation of Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that specifically induce the degradation of BRD4, while sparing other members of the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, and BRDT), offer a path to improved efficacy and reduced off-target effects. This technical guide elucidates the structural basis for the selectivity of PROTAC BRD4 Degrader-3, a potent and selective degrader of BRD4.

Introduction to PROTAC Technology and BRD4

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression and has been implicated in various cancers.[2] While pan-BET inhibitors have shown clinical promise, their utility can be limited by on-target toxicities resulting from the inhibition of other BET family members.[3] Selective BRD4 degradation presents an opportunity to overcome these limitations.[3][4]

The Mechanism of Action of a Selective BRD4 PROTAC

The selectivity of a BRD4-targeting PROTAC is not solely determined by the binding affinity of its BRD4-targeting ligand. Instead, selectivity arises from the cooperative formation of a stable ternary complex between the PROTAC, BRD4, and the E3 ligase.[4][5][6] This guide will use the principles derived from well-studied selective BRD4 degraders to infer the mechanism of this compound.

The general mechanism is a multi-step process that begins with the PROTAC entering the cell and engaging with either BRD4 or the E3 ligase to form a binary complex. This is followed by the recruitment of the other protein to form the key ternary complex, which then leads to ubiquitination and degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Structural Basis for Selectivity

The crystal structure of the ternary complex formed by the well-characterized selective BRD4 degrader MZ1, the second bromodomain of BRD4 (BRD4-BD2), and the von Hippel-Lindau (VHL) E3 ligase provides critical insights into the structural determinants of selectivity.[5][6] The key to selectivity lies in the specific protein-protein interactions and favorable contacts that are formed upon ternary complex formation, which are unique to BRD4 and not recapitulated with other BET family members.

Key structural features contributing to selectivity include:

-

Cooperative Interactions: The PROTAC induces novel protein-protein interactions between BRD4 and the E3 ligase. In the case of MZ1, specific residues in BRD4-BD2 form favorable contacts with residues in VHL, leading to a highly stable and cooperative ternary complex.[1][5]

-

Linker Conformation and Length: The linker plays a crucial role in orienting the BRD4 and E3 ligase in a manner that promotes favorable interactions. The optimal linker length and composition are critical for achieving high-affinity ternary complex formation and subsequent degradation.

-

Plasticity of E3 Ligases: E3 ligases exhibit a degree of conformational flexibility, allowing them to adapt to different target proteins and PROTACs. This plasticity enables the formation of distinct ternary complex conformations that can favor the degradation of one target over another.[1][7]

Caption: Interactions driving selective ternary complex formation.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, extracted from patent literature.[8] This data highlights its potent and selective activity against BRD4.

| Parameter | BRD4-BD1 | BRD4-BD2 | BRD4 (Full Length) | Cellular Degradation (PC3-Steapl) | Cellular Proliferation (EoL-1) |

| IC₅₀ (nM) | 15.5 | 12.3 | 27.1 | - | 1.3 |

| EC₅₀ (nM) | - | - | - | 1.4 | - |

Table 1: Quantitative Activity of this compound. [8]

Experimental Protocols

The characterization of a selective PROTAC degrader involves a suite of biophysical, structural, and cellular assays. Below are outlines of key experimental protocols.

Ternary Complex Formation and Binding Affinity Assays

Objective: To quantify the binding affinities of the PROTAC to its target and E3 ligase, and to measure the cooperativity of ternary complex formation.

Methods:

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of binary and ternary complex formation.

-

Surface Plasmon Resonance (SPR): Immobilizes one binding partner on a sensor chip and flows the other components over to measure real-time binding kinetics (kon and koff) and affinity (Kd).

-

Fluorescence Polarization (FP): A competitive binding assay used to determine the binding affinity of the PROTAC for its target or E3 ligase.[9]

Caption: Workflow for biophysical characterization of PROTACs.

Cellular Degradation Assays

Objective: To measure the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC in a cellular context.

Methods:

-

Western Blotting: A semi-quantitative method to visualize the reduction in target protein levels after PROTAC treatment.

-

HiBiT Assay: A quantitative bioluminescence-based assay that measures the level of a target protein tagged with a small peptide (HiBiT).

-

Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein level changes across the proteome to assess selectivity.

Structural Biology

Objective: To obtain high-resolution structural information of the ternary complex to understand the molecular basis of selectivity.

Methods:

-

X-ray Crystallography: Provides a static, high-resolution snapshot of the ternary complex, revealing key atomic interactions.[5][6]

-

Cryo-Electron Microscopy (Cryo-EM): Can be used to determine the structure of larger and more flexible complexes that are difficult to crystallize.

Conclusion

The selectivity of this compound is a result of the intricate interplay of its chemical structure and the specific protein surfaces of BRD4 and the recruited E3 ligase. The formation of a stable and cooperative ternary complex, driven by unique protein-protein interactions, is the cornerstone of its selective degradation of BRD4. A thorough understanding of these structural principles, through the application of the experimental protocols outlined in this guide, is essential for the rational design and development of next-generation selective protein degraders.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 3. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of PROTAC Technology for BRD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles underlying Proteolysis Targeting Chimera (PROTAC) technology specifically aimed at the degradation of Bromodomain-containing protein 4 (BRD4). It covers the fundamental mechanism of action, molecular design considerations, and the experimental framework used to validate and characterize BRD4-targeting PROTACs.

Introduction: Targeting BRD4 with Precision

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional coactivator.[1][2][3] It plays a pivotal role in regulating the expression of key oncogenes, including c-MYC, by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[1][2] Its dysregulation is strongly implicated in various cancers, making it a high-value therapeutic target.[1][2][4]

Traditional small-molecule inhibitors, such as JQ1, function by occupying the bromodomains of BRD4, preventing it from binding to chromatin. While effective, this requires sustained high-concentration exposure to maintain target occupancy. PROTAC technology offers a distinct and powerful alternative. Instead of merely inhibiting the target protein, PROTACs are engineered to eliminate it from the cell entirely.[5][6] These heterobifunctional molecules co-opt the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of BRD4.[5][6][7] This event-driven, catalytic mechanism allows for potent and sustained target knockdown at substoichiometric concentrations, providing a durable pharmacodynamic effect that can overcome resistance mechanisms associated with inhibitors.[5][6][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The action of a BRD4 PROTAC is a cyclical process that leverages the cell's natural protein degradation pathway. The process can be broken down into three key steps:

-

Ternary Complex Formation: A PROTAC molecule consists of three parts: a ligand that binds to BRD4 (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[9][10] The PROTAC simultaneously binds to BRD4 and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), bringing them into close proximity to form a key intermediate known as the ternary complex .[11] The stability and conformation of this complex are critical for degradation efficiency and can be influenced by cooperative protein-protein interactions induced by the PROTAC.[11]

-

Ubiquitination of BRD4: Once the ternary complex is formed, the recruited E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to surface-exposed lysine residues on the BRD4 protein.[6] This process is repeated to form a polyubiquitin chain, which acts as a molecular flag signaling the protein for destruction.[6]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides. The PROTAC molecule and the E3 ligase are not consumed in this process and are released to initiate another cycle of degradation.[6]

Core Components of BRD4 PROTACs

The modular nature of PROTACs allows for rational design and optimization. Each of the three components plays a crucial role in the molecule's overall efficacy.

-

BRD4 Ligand (Warhead): This component provides target specificity. Most BRD4-targeting PROTACs utilize ligands derived from known BET inhibitors, such as (+)-JQ1 or OTX015.[12] The affinity of the warhead for BRD4 is a key parameter, but unlike inhibitors, exceptionally high affinity is not always required and can sometimes be detrimental due to the "hook effect," where high concentrations favor binary complex formation over the productive ternary complex.

-

E3 Ligase Ligand (Anchor): This moiety recruits the E3 ligase. The most widely used ligands target VHL (based on the VHL-HIF-1α interaction) and CRBN (based on immunomodulatory drugs like thalidomide and pomalidomide).[13][14][15][16] The choice of E3 ligase can significantly impact degradation efficiency, selectivity, and potential for off-target effects, as E3 ligase expression varies across different cell types.[13]

-

Linker: The linker is not merely a passive spacer but is a critical determinant of PROTAC activity. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex.[9][17] An optimal linker facilitates favorable protein-protein interactions between BRD4 and the E3 ligase, thereby enhancing ternary complex stability and cooperativity, which are essential for efficient ubiquitination.[9][10]

Quantitative Data for Seminal BRD4 PROTACs

The efficacy of PROTACs is quantified using several key metrics. Binding Affinity (Kd) measures how tightly the PROTAC or its components bind to the target protein or E3 ligase. DC50 is the concentration of PROTAC required to degrade 50% of the target protein, indicating degradation potency. IC50 is the concentration needed to inhibit a biological function (e.g., cell proliferation) by 50%.

Below is a summary of data for well-characterized BRD4 PROTACs.

| PROTAC | E3 Ligase | Target Ligand | BRD4 Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Degradation Potency (DC50, nM) | Antiproliferative Potency (IC50, nM) |

| dBET1 | CRBN | JQ1 | ~26 (to CRBN) | - | EC50 = 430 | ~140 (MV4;11 cells) |

| MZ1 | VHL | JQ1 | 4 (ITC, to BRD4BD2) | 66 (ITC, to VHL) | ~19 (HeLa cells) | ~330 (HeLa cells) |

| ARV-771 | VHL | OTX015 derivative | 9.6 (BRD4BD1) / 7.6 (BRD4BD2) | - | <1 (CRPC cells) | 0.43 - 7.45 (AML cells) |

Note: Values are compiled from multiple sources and may vary based on the specific assay conditions and cell lines used. Kd for dBET1 is shown for its interaction with the CRBN-TBD.[1][4][10][13][16][17][18][19][20]

Experimental Validation: Protocols and Workflow

A structured workflow is essential for the discovery and characterization of novel BRD4 PROTACs. This involves a series of biochemical, biophysical, and cell-based assays to confirm the mechanism of action and quantify efficacy.

Detailed Experimental Protocols

This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[14]

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[14]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST]).[22]

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.[22]

-

Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH, or β-actin) to ensure equal protein loading across lanes.[21]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[23]

-

Capture the signal using an imaging system (e.g., LI-COR Odyssey or ChemiDoc).[21][23]

-

Quantify the band intensities using image analysis software (e.g., ImageJ or Image Studio Lite).[21] Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control to determine the DC50 value.

-

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic or cytostatic effects of the PROTAC.

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density to ensure logarithmic growth during the experiment.[9]

-

-

Compound Treatment:

-

After allowing cells to adhere overnight, treat them with a serial dilution of the BRD4 PROTAC or a vehicle control.

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

-

Plot the results in a dose-response curve and calculate the IC50 value using non-linear regression analysis.

-

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy) of the binary and ternary complex interactions.

-

Sample Preparation:

-

Express and purify recombinant BRD4 bromodomain(s) (e.g., BD2) and the E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).

-

Crucially, all components (proteins and PROTAC) must be in an identical, well-matched buffer to minimize heats of dilution. Dialyze proteins extensively against the final ITC buffer.

-

Degas all solutions immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of all proteins and the PROTAC.

-

-

Binary Titrations (Controls):

-

PROTAC into BRD4: Titrate the PROTAC solution (e.g., 100-150 µM in the syringe) into the BRD4 protein solution (e.g., 10-15 µM in the cell) to determine the Kd of the PROTAC for its target.

-

PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase complex solution to determine the Kd of the PROTAC for the ligase.

-

-

Ternary Complex Titration:

-

To measure the binding of BRD4 to the pre-formed PROTAC-E3 ligase complex.

-

In the cell: Prepare a solution containing the E3 ligase complex (e.g., 15 µM) and a saturating concentration of the PROTAC (e.g., 30 µM).

-

In the syringe: Prepare a solution of the BRD4 protein (e.g., 150 µM).

-

Titrate the BRD4 solution into the cell containing the pre-formed binary complex.

-

-

Data Acquisition and Analysis:

-

Perform the titration using an ITC instrument (e.g., MicroCal ITC200). Set parameters such as temperature, stir speed, and injection volumes.[7]

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Integrate the raw heat-burst peaks to obtain the enthalpy change per injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software to determine the thermodynamic parameters (Kd, ΔH, n).

-

Cooperativity (α) can be calculated by comparing the Kd of BRD4 binding to the E3-PROTAC complex versus its binary Kd for the PROTAC alone. An α > 1 indicates positive cooperativity.

-

Conclusion and Future Outlook

PROTAC technology represents a paradigm shift in targeting BRD4, moving from occupancy-driven inhibition to event-driven elimination. By harnessing the cell's endogenous ubiquitin-proteasome system, BRD4 PROTACs achieve potent, selective, and durable degradation of their target, offering significant advantages over traditional inhibitors. The rational design of these molecules, guided by a deep understanding of ternary complex formation and validated through a robust suite of biophysical and cellular assays, continues to drive the development of this promising therapeutic modality. Future efforts will likely focus on exploring novel E3 ligase recruiters to expand the therapeutic window and overcome potential resistance, further solidifying the role of targeted protein degradation in the oncologist's toolkit.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 8. OUH - Protocols [ous-research.no]

- 9. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 14. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 15. PROTAC-DB [cadd.zju.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. ch.promega.com [ch.promega.com]

- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-3 in Cell Culture

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to selectively eliminate target proteins from cells. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case, Bromodomain-containing protein 4 (BRD4), connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2][3] This approach offers a powerful alternative to traditional inhibitors, enabling the study of protein function and offering potential therapeutic avenues.[2]

This document provides a detailed experimental protocol for the application of a generic PROTAC BRD4 Degrader-3 in cell culture, targeting researchers, scientists, and drug development professionals. The protocols outlined below cover cell treatment, viability assessment, and analysis of protein degradation.

Mechanism of Action

This compound operates through a catalytic mechanism. A single molecule of the PROTAC can induce the degradation of multiple BRD4 protein molecules.[2] The process begins with the formation of a ternary complex between the PROTAC, the BRD4 protein, and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various reported BRD4 PROTACs in different cancer cell lines.